molecular formula C8H16ClNO4 B13706371 D-Aspartic acid alpha-tert-butyl ester hydrochloride

D-Aspartic acid alpha-tert-butyl ester hydrochloride

Cat. No.: B13706371
M. Wt: 225.67 g/mol
InChI Key: UIGULSHPWYAWSA-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Aspartic acid alpha-tert-butyl ester hydrochloride typically involves the esterification of D-Aspartic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the esterification process .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: D-Aspartic acid alpha-tert-butyl ester hydrochloride undergoes various chemical reactions, including:

    Esterification: The formation of esters from carboxylic acids and alcohols.

    Hydrolysis: The breakdown of the ester bond in the presence of water or aqueous acid/base solutions.

    Substitution: Reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of D-Aspartic acid alpha-tert-butyl ester hydrochloride involves its role as a precursor in peptide synthesis. It interacts with various enzymes and molecular targets to facilitate the formation of peptide bonds. The ester group enhances its solubility and reactivity, making it a valuable intermediate in chemical reactions .

Comparison with Similar Compounds

  • L-Aspartic acid di-tert-butyl ester hydrochloride
  • L-Glutamic acid di-tert-butyl ester
  • D-Alanine tert-butyl ester hydrochloride

Comparison: D-Aspartic acid alpha-tert-butyl ester hydrochloride is unique due to its specific stereochemistry (D-form) and the presence of the alpha-tert-butyl ester group. This configuration imparts distinct reactivity and solubility properties compared to its L-form and other similar compounds .

Properties

Molecular Formula

C8H16ClNO4

Molecular Weight

225.67 g/mol

IUPAC Name

(3R)-3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid;hydrochloride

InChI

InChI=1S/C8H15NO4.ClH/c1-8(2,3)13-7(12)5(9)4-6(10)11;/h5H,4,9H2,1-3H3,(H,10,11);1H/t5-;/m1./s1

InChI Key

UIGULSHPWYAWSA-NUBCRITNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC(=O)O)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.